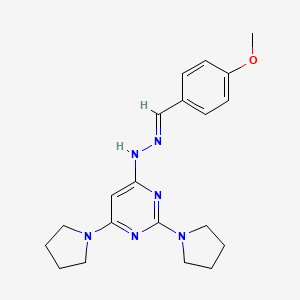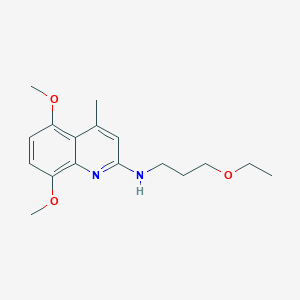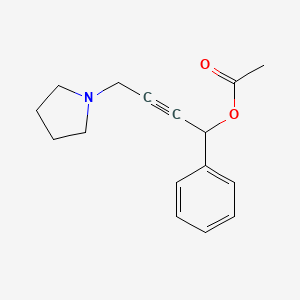
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
Übersicht
Beschreibung
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as PBTA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PBTA is a derivative of the compound phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. PBTA has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is thought to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression, and are often overexpressed in cancer cells. By inhibiting HDACs, 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is able to promote the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the death of cancer cells. 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. In addition to its effects on HDAC activity and gene expression, 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to induce the expression of heat shock proteins, which play a role in cellular stress response. 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is also able to enter cells more easily than phenylbutyric acid itself, making it a useful prodrug for delivering phenylbutyric acid to cancer cells. However, the purity and yield of 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can vary depending on the method of synthesis used, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of interest is the development of new methods for synthesizing 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate with higher yields and purity. Another area of interest is the development of new prodrugs based on 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, which may have improved delivery to cancer cells. Finally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, and to determine its potential applications in the treatment of cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in scientific research as a tool for studying the effects of phenylbutyric acid derivatives on cancer cells and inflammation. 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been used as a prodrug for delivering phenylbutyric acid to cancer cells, as it is able to enter cells more easily than phenylbutyric acid itself.
Eigenschaften
IUPAC Name |
(1-phenyl-4-pyrrolidin-1-ylbut-2-ynyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-14(18)19-16(15-8-3-2-4-9-15)10-7-13-17-11-5-6-12-17/h2-4,8-9,16H,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQXZKOWLATKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#CCN1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-4-pyrrolidin-1-ylbut-2-ynyl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
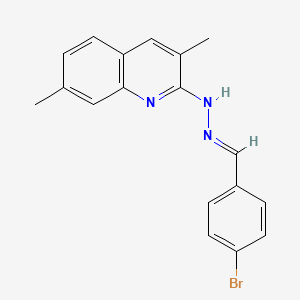
![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)
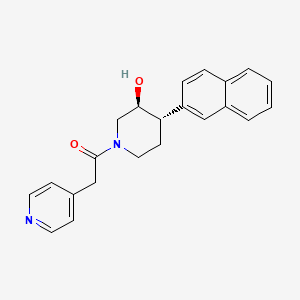
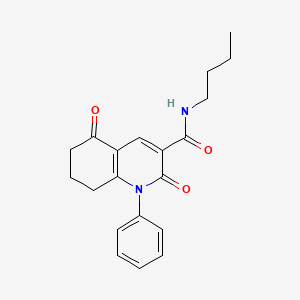
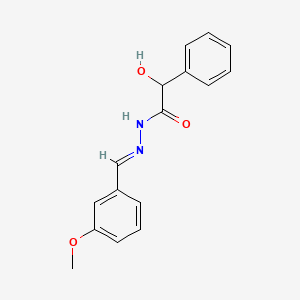
![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863465.png)
